bis-tris

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

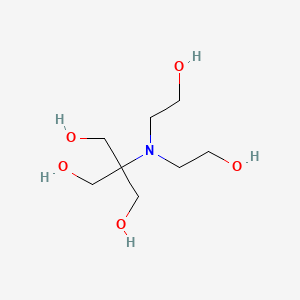

Bis-Tris, scientifically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a zwitterionic buffering agent widely utilized in biochemistry and molecular biology. It is characterized by its white crystalline powder form and has a molecular formula of C8H19NO5, with a molecular weight of 209.24 g/mol. The compound is soluble in water and exhibits a pKa value of approximately 6.36 at 25°C, making it suitable for maintaining physiological pH levels in various biological applications .

Bis-Tris, also known as 2,2-Bis(hydroxymethyl)-2,2'prime,2"-nitrilotriethanol or BIS-TRIS buffer, is a tris(hydroxymethyl)aminomethane (Tris) alternative commonly used in biochemical research [].

Buffering Agent

Bis-Tris functions as a good buffering agent in the physiological pH range (6.5-8.5) due to its pKa of 6.5. This makes it suitable for applications where maintaining a stable pH is crucial, such as in enzyme assays, cell culture studies, and protein purification [, ].

Improved Stability Compared to Tris

A significant advantage of Bis-Tris over Tris is its superior stability at higher temperatures and over longer incubation times. Tris buffers tend to decompose at elevated temperatures, leading to changes in pH and potential effects on biomolecules. Bis-Tris offers better stability, making it a preferred choice for experiments requiring long incubations or high temperatures [, ].

Reduced Metal Ion Interactions

Compared to Tris, Bis-Tris exhibits lower affinity for certain metal ions, such as copper. This can be beneficial in applications where metal ion interactions with the buffer might interfere with the experiment. For instance, Bis-Tris is preferred in studies involving copper-dependent enzymes [].

Limitations:

The biological activity of Bis-Tris is significant in various laboratory applications. It is commonly used in:

- Cell Culture: Provides a stable environment for cell growth.

- Electrophoresis: Acts as a buffer in gel electrophoresis for separating biomolecules.

- Diagnostic Reagents: Used in various assays and diagnostic tests due to its stability and compatibility with biological systems .

Its ability to maintain a consistent pH makes it an ideal choice for experiments requiring precise conditions.

Bis-Tris can be synthesized through several methods, including:

- Reaction of 2-Hydroxyethylamine with Formaldehyde: This method involves the reaction of 2-hydroxyethylamine with formaldehyde under controlled conditions to yield Bis-Tris.

- Purification: The synthesized compound can be purified by crystallization from hot 1-butanol followed by drying under vacuum at room temperature .

These methods ensure high purity levels, often exceeding 99%, which is critical for its application in sensitive biological experiments.

The applications of Bis-Tris are extensive and include:

- Biological Buffers: Used in preparing buffers for various biochemical assays.

- Gel Electrophoresis: A common component in buffer systems for protein and nucleic acid separation.

- Cell Culture Media: Provides an optimal environment for cell growth and maintenance.

- Fractionation of Hemoglobin: Useful in separating different forms of hemoglobin during analysis .

Additionally, it serves as an alternative to more toxic buffers like cacodylate, making it safer for laboratory use.

Studies have shown that Bis-Tris can interact with various biological molecules, influencing their behavior under experimental conditions. For instance, its interaction with metal ions can alter enzyme kinetics and stability. Research has indicated that the choice of buffer can significantly impact the activity of enzymes such as EcoRV, highlighting the importance of selecting appropriate buffering agents based on their interaction profiles .

Several compounds share structural similarities with Bis-Tris, including:

| Compound Name | Molecular Formula | pKa Value | Unique Features |

|---|---|---|---|

| Tris(hydroxymethyl)aminomethane | C4H11NO3 | 8.1 | Widely used in molecular biology; higher pKa |

| Bis-tris propane | C9H19N3O6 | 6.8 | Broader buffering range; used in PCR applications |

| N,N-Bis(2-hydroxyethyl)glycine (Bicine) | C6H13N3O4 | 5.9 | Lower pKa; useful in specific biochemical contexts |

Uniqueness of Bis-Tris: Its unique combination of low toxicity, effective buffering capacity around physiological pH, and compatibility with various biological systems sets it apart from other similar compounds. This makes it particularly valuable in applications requiring stringent control over pH levels without introducing harmful substances into biological samples .

The molecular composition of bis-tris consists of eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, yielding the empirical formula C₈H₁₉NO₅ [1] [2] [3]. The compound exhibits a molecular weight of 209.24 g/mol, representing a moderately sized organic molecule with significant hydrogen bonding capabilities [1] [2] [3]. The exact mass determination through high-resolution mass spectrometry provides a precise value of 209.126328 daltons [4].

The molecular architecture incorporates multiple hydroxyl functional groups contributing to its distinctive chemical behavior. Physical characterization reveals bis-tris as a white crystalline powder with a density of 1.3 ± 0.1 g/cm³ [4]. The compound demonstrates excellent water solubility, dissolving at concentrations up to 500 mg/mL to produce clear, colorless solutions [5]. Thermal properties include a melting point range of 102-105°C and a calculated boiling point of 466.2 ± 40.0°C at standard atmospheric pressure [4] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₉NO₅ | [1] [2] [3] |

| Molecular Weight | 209.24 g/mol | [1] [2] [3] |

| Exact Mass | 209.126328 Da | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Melting Point | 102-105°C | [4] [6] |

| Water Solubility | 500 mg/mL | [5] |

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic nomenclature for bis-tris follows established organic chemistry naming conventions. The preferred IUPAC name is 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol [6] [7] [8]. This systematic designation accurately describes the structural arrangement wherein a central carbon atom bearing a hydroxymethyl group and two additional hydroxymethyl substituents connects to a tertiary nitrogen atom substituted with two 2-hydroxyethyl chains.

Alternative IUPAC nomenclature includes 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol, which emphasizes the nitrilotriethanol backbone structure [1] [2] [9]. The Chemical Abstracts Service registry employs the name 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-, reflecting the propanediol core with amino substitution [7].

The compound bears the Chemical Abstracts Service registry number 6976-37-0, facilitating unambiguous identification in chemical databases and regulatory documentation [1] [10] [11]. Common synonyms encompass Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane and Bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane, both referencing the characteristic amino-tris(hydroxymethyl) structural motif [12] [13].

| Nomenclature Type | Name |

|---|---|

| IUPAC Systematic Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol |

| Alternative IUPAC Name | 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol |

| Chemical Abstracts Name | Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane |

| Common Name | Bis-Tris |

Structural Elucidation: 2D and 3D Conformational Studies

Bis-tris exhibits a complex three-dimensional molecular architecture characterized by extensive intramolecular and intermolecular hydrogen bonding networks. The central carbon atom adopts a tetrahedral geometry, coordinating with three hydroxymethyl groups and one tertiary amino substituent. The nitrogen center maintains trigonal pyramidal geometry with two 2-hydroxyethyl arms extending from the molecular core [1] [2].

Two-dimensional structural representations reveal the connectivity pattern through various chemical notation systems. The SMILES notation C(CO)N(CCO)C(CO)(CO)CO provides a linear description of the molecular connectivity [6] [5]. The International Chemical Identifier (InChI) string InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 offers a standardized structural encoding [6].

Three-dimensional conformational analysis demonstrates significant flexibility in the 2-hydroxyethyl chains, enabling multiple energetically accessible conformations. Computational studies suggest that the molecule adopts preferential conformations that maximize intramolecular hydrogen bonding while minimizing steric hindrance between the hydroxyl groups [14] [15]. The molecular geometry facilitates extensive hydrogen bonding networks both within individual molecules and between adjacent molecules in crystalline phases.

Nuclear magnetic resonance spectroscopy provides detailed insight into the molecular dynamics and conformational preferences. Proton NMR analysis reveals characteristic chemical shifts corresponding to the hydroxyl protons, methylene protons adjacent to nitrogen and oxygen atoms, and the unique environment of the central carbon-bound methylene groups [3]. Carbon-13 NMR spectroscopy distinguishes the various carbon environments, including the quaternary carbon center and the multiple CH₂OH functionalities.

Crystallographic Data and Hydrogen-Bonding Networks

Single crystal X-ray diffraction analysis provides comprehensive structural characterization of bis-tris in the solid state. The compound crystallizes in the orthorhombic crystal system with space group Pbca [16]. Unit cell parameters include a = 12.1298(17) Å, b = 9.5303(13) Å, and c = 17.144(2) Å, yielding a unit cell volume of 1981.9(5) ų [16]. The asymmetric unit contains one complete molecule, with eight molecules per unit cell (Z = 8) [16].

Crystallographic refinement achieved excellent reliability factors with R = 0.034 and wR = 0.084, indicating high-quality structural determination [16]. The study conducted at 203 K employed molybdenum Kα radiation with a Siemens SMART 1K diffractometer, collecting 14,160 measured reflections yielding 1,745 independent reflections [16].

The crystal structure reveals an extensive three-dimensional hydrogen bonding network that stabilizes the solid-state arrangement. All five hydroxyl groups participate in intermolecular hydrogen bonding interactions, creating infinite networks throughout the crystal lattice [16]. Hydrogen bond distances range from 2.690 to 2.847 Å, representing strong to moderate hydrogen bonding interactions [16].

Detailed hydrogen bonding analysis identifies six primary hydrogen bonds within the structure. The O1—H1···O3 interaction exhibits a donor-acceptor distance of 2.6897(16) Å with a nearly linear geometry (177°) [16]. The O2—H2···O5 hydrogen bond demonstrates a distance of 2.8410(17) Å and an angle of 174° [16]. A notable intramolecular hydrogen bond occurs between O3—H3 and the nitrogen center (N1), forming a five-membered pseudo-cycle with a distance of 2.7804(16) Å and an angle of 118.6° [16].

| Hydrogen Bond | D—H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|---|

| O1—H1···O3 | 0.84(2) | 1.86(2) | 2.6897(16) | 177(2) |

| O2—H2···O5 | 0.81(2) | 2.03(2) | 2.8410(17) | 174(2) |

| O3—H3···N1 (intramolecular) | 0.78(2) | 2.321(19) | 2.7804(16) | 118.6(17) |

| O4—H4···O1 | 0.81(2) | 1.99(2) | 2.7913(16) | 171(2) |

| O5—H5···O4 | 0.82(2) | 2.03(2) | 2.8251(17) | 165.6(19) |

The hydrogen bonding network creates regular supramolecular synthons that repeat throughout the crystal structure, demonstrating the fundamental role of hydrogen bonding in determining the solid-state architecture [16]. These interactions contribute significantly to the thermal stability and crystalline properties of bis-tris, influencing its physical behavior and chemical reactivity patterns.

The traditional synthesis of bis-tris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol) employs tris(hydroxymethyl)aminomethane as the starting material in combination with ethylene oxide [1] [2]. This conventional approach utilizes direct ethylene oxide gas exposure to achieve the nucleophilic addition reaction that forms the target bis-tris product.

The fundamental reaction mechanism involves the nucleophilic attack of the primary amine group in tris upon the strained three-membered ethylene oxide ring. Under typical conditions, the reaction proceeds at elevated temperatures ranging from 85-90°C, requiring substantial thermal energy input to achieve adequate reaction rates [1]. The ethylene oxide exists as a pressurized gas during the reaction, creating significant safety and operational challenges.

Traditional reaction conditions demonstrate several characteristic parameters that define this synthetic approach. The process typically operates under high-pressure conditions where ethylene oxide gas can reach pressures of 141 kilopascals at 30°C [1]. The reaction temperature requirements of 85-90°C create additional pressure buildup within the reaction vessel, compounding safety concerns. Reaction times generally span 4-6 hours to achieve acceptable conversion rates, though incomplete reactions frequently occur under these conditions .

The conventional method achieves yields ranging from 65-75% with product purities typically reaching 95-97% [1]. These yield limitations arise from several factors including incomplete ethylene oxide conversion, side reaction formation, and thermal decomposition of reactants at elevated temperatures. The high-pressure, high-temperature conditions also contribute to equipment wear and increased maintenance requirements.

Scalability Challenges and Purification Techniques

Industrial scaling of bis-tris synthesis presents numerous technical and economic challenges that must be addressed for successful commercial production. Equipment scaling requirements represent the primary technical challenge, as laboratory-scale apparatus must be redesigned to accommodate industrial volumes while maintaining process control and safety standards [4] [5].

Heat transfer management becomes increasingly complex at industrial scales, particularly given the exothermic nature of the ethylene oxide addition reaction. Traditional batch processing approaches struggle to maintain uniform temperature distribution in large-scale reactors, leading to potential hot spots and uncontrolled reactions [6] [7]. Modern approaches utilize continuous processing technologies and advanced heat exchange systems to address these thermal management challenges.

Mass transfer limitations also become pronounced at industrial scales, particularly in the distribution of ethylene oxide throughout the reaction medium. The patented saturated solution approach provides advantages in this regard by ensuring homogeneous ethylene oxide distribution before reaction initiation [1]. However, scaling up the saturation process itself requires careful engineering to maintain consistent ethylene oxide concentrations across large volumes.

Purification techniques for industrial bis-tris production encompass multiple approaches, each presenting distinct advantages and limitations. Crystallization from ethanol represents the most commonly employed purification method, offering yields of 75-85% with achieved purities of 98-99% [8] [9]. This technique benefits from relatively simple equipment requirements and good scalability characteristics, making it attractive for industrial implementation.

Ion exchange chromatography provides superior purification performance, achieving yields of 80-90% with purities reaching 98-99.5% [10]. However, the technique presents scalability challenges due to equipment complexity and higher operational costs. Column chromatography offers the highest purity potential (99%+) but suffers from limited scalability and high costs that restrict its use to specialty applications [11] [12].

Recrystallization techniques achieve the highest purity levels (99-99.5%) with good yields (90-95%) but require extended processing times of 12-24 hours [13] [14]. This technique proves particularly valuable for pharmaceutical-grade bis-tris production where ultimate purity is essential, despite the time and cost penalties associated with the extended processing requirements.

Process integration challenges arise when combining synthesis and purification operations at industrial scales. The transition from reaction completion to purification initiation requires careful timing and intermediate storage considerations [15]. Batch scheduling becomes complex when multiple synthesis batches feed into single purification trains, requiring sophisticated process control systems to maintain product quality and operational efficiency.

Quality control requirements intensify at industrial scales, necessitating multiple analytical checkpoints throughout the production process. Pharmaceutical-grade bis-tris requires compliance with stringent specifications including purity levels of 99.0-101.0%, specific pH ranges, controlled water content, and strict limits on impurities and contaminants [8] [9]. These requirements demand robust analytical capabilities and real-time monitoring systems to ensure consistent product quality.

Comparative Analysis of Synthetic Routes

Comparative evaluation of bis-tris synthetic routes reveals significant differences in operational parameters, economic considerations, and product quality outcomes. The traditional direct gas-phase method, while historically important, demonstrates clear disadvantages when compared to modern saturated solution approaches across multiple performance metrics.

Temperature and pressure requirements represent fundamental differences between synthetic approaches. Traditional methods requiring 85-90°C operation create substantial energy demands and safety risks, while the patented saturated solution method operates effectively at 30-35°C [1]. This 50-60°C temperature reduction translates to significant energy savings and enhanced process safety. Pressure requirements similarly favor the saturated solution approach, which operates near atmospheric pressure compared to the elevated pressures required for direct gas-phase reactions.

Yield performance demonstrates clear superiority of the improved methodologies. Traditional approaches typically achieve 65-75% yields, while the patented saturated solution method consistently delivers 80-85% yields [1]. This 10-15% yield improvement has substantial economic implications for industrial production, directly impacting raw material efficiency and production costs. The yield improvement results from more controlled reaction conditions, reduced side reaction formation, and optimized reaction stoichiometry.

Product purity achievements also favor advanced synthetic methodologies. Traditional synthesis typically produces bis-tris with 95-97% purity, while improved methods achieve 98-99% purity [1]. This purity enhancement reduces subsequent purification requirements and associated costs, while enabling direct production of pharmaceutical-grade material in many cases.

Safety considerations strongly favor the saturated solution approach over traditional gas-phase methods. The elimination of high-pressure ethylene oxide handling significantly reduces explosion risks and operator exposure hazards [1]. Lower operating temperatures further enhance safety margins and reduce thermal stress on equipment and personnel. These safety improvements translate to reduced insurance costs, lower regulatory compliance burdens, and enhanced operational reliability.

Economic analysis reveals that improved synthetic methods provide substantial cost advantages despite potentially higher initial implementation costs. Energy savings from reduced temperature requirements, yield improvements from enhanced conversion efficiency, and reduced purification costs from higher product purity combine to create favorable economic conditions [16] [17]. The enhanced safety profile further reduces operational costs through lower insurance premiums and reduced regulatory compliance expenses.

Equipment complexity varies significantly between synthetic approaches. Traditional methods require high-pressure vessel capabilities and robust thermal management systems to handle elevated temperature and pressure conditions. The saturated solution approach operates with more conventional equipment requirements, though it necessitates efficient gas-liquid contacting systems for ethylene oxide saturation [1]. Overall equipment costs tend to favor the improved methodology due to reduced pressure rating requirements and simpler thermal management needs.

Environmental considerations also differentiate the synthetic approaches. The improved methodology typically generates fewer waste streams due to higher reaction efficiency and reduced solvent requirements for purification [18]. Energy consumption reductions from lower operating temperatures contribute to reduced carbon footprint and environmental impact. These environmental benefits become increasingly important as regulatory requirements for sustainable manufacturing practices continue to expand.

The comparative analysis demonstrates that modern bis-tris synthesis methodologies, particularly the patented saturated solution approach, provide substantial advantages over traditional gas-phase methods across safety, efficiency, economic, and environmental dimensions. While implementation of improved methods may require initial capital investment for process modification, the long-term benefits strongly favor adoption of these advanced synthetic approaches for industrial bis-tris production.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 174 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 172 of 174 companies with hazard statement code(s):;

H315 (67.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (32.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (67.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (65.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant